![molecular formula C16H11FN2O3 B433330 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 315246-15-2](/img/structure/B433330.png)
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
“2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound . It is a derivative of 2-amino-4H-pyran-3-carbonitrile, which is a structural core motif that has received increasing attention due to its potential pharmacological properties .
Synthesis Analysis
The synthesis of 2-amino-4H-pyran-3-carbonitriles, including the compound , typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols . This reaction can be performed in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyran ring and a carbonitrile group . The pyran ring is a six-membered ring with one oxygen atom .Scientific Research Applications
Anticancer Activity
Polysubstituted pyran derivatives have been tested for anticancer activities against various cancer cell lines. For example, related compounds have shown the ability to induce apoptosis in human cell lines such as Jurkat and T47D breast cancer cells .
Biological Molecule Separation
Compounds with similar structures have been utilized in medical applications such as magnetic separation of biological molecules including DNA, cells, enzymes, and proteins .
Drug Design and Delivery
The structural features of polysubstituted pyrans make them suitable candidates for drug design and delivery systems. They can be tailored to improve pharmacokinetic properties and targeted delivery .
Magnetic Resonance Imaging (MRI)
Due to their magnetic properties, certain pyran derivatives can be used in MRI contrast agents to enhance imaging quality .
Hyperthermia Treatment
Some pyran compounds can be used in hyperthermia treatment, where they are employed to increase the temperature of body tissues to treat diseases .
Biomedical Device Design
The unique chemical structure of these compounds allows them to be incorporated into biomedical devices for various therapeutic and diagnostic purposes .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, which suggests that this compound may also interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that this compound may also have a broad range of effects .
Pharmacokinetics
Similar compounds often have good absorption and distribution profiles, are metabolized by the liver, and are excreted in the urine .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, suggesting that this compound may also have a broad range of effects .
properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPDQAIXKYJOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile |
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